

# A Comparative Guide to JNJ-42165279: An Orally Bioavailable FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to JNJ-42165279, a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), with data from other relevant studies and alternative FAAH inhibitors. The information is intended to facilitate an objective evaluation of its performance and support further research and development.

# I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of JNJ-42165279 and other notable FAAH inhibitors.

#### **Table 1: Preclinical Profile of JNJ-42165279**



| Parameter                                | Value                                                                                                           | Species       | Notes                                                                 |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------|-----------------------------------------------------------------------|
| FAAH Inhibition (IC50)                   | 70 nM                                                                                                           | Human         | Covalently binding but slowly reversible inhibitor.[1]                |
| Selectivity                              | Highly selective against a panel of 50 other enzymes, ion channels, transporters, and receptors at 10 µM.       | Not Specified | Did not produce >50% inhibition of binding to any of the off-targets. |
| Pharmacokinetics<br>(Rats)               | Oral Dose: 20 mg/kg<br>Cmax (Plasma): 4.2<br>µM at 1h Cmax<br>(Brain): 6.3 µM at 1h                             | Rat           | Concentrations in the brain were initially higher than in plasma.     |
| Pharmacodynamics<br>(Rats)               | Elevated brain concentrations of anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA). | Rat           | Demonstrates target engagement in the central nervous system.[2][3]   |
| Efficacy in Neuropathic Pain Model (SNL) | ED90: 22 mg/kg                                                                                                  | Rat           | Dose-dependently decreased tactile allodynia.[2]                      |

# Table 2: Clinical Pharmacokinetics and Pharmacodynamics of JNJ-42165279 in Healthy Volunteers



| Parameter                     | Dose                               | Result                                                                           | Study Population   |
|-------------------------------|------------------------------------|----------------------------------------------------------------------------------|--------------------|
| Plasma AEA Increase           | 10-100 mg (single<br>dose)         | 5.5–10-fold increase in mean peak concentrations compared to placebo. [4]        | Healthy Volunteers |
| Leukocyte FAAH<br>Activity    | 10-100 mg (10 days,<br>once daily) | Mean trough FAAH<br>activity of 0.58–10.5%<br>relative to pre-dose<br>values.[4] | Healthy Volunteers |
| Brain FAAH<br>Occupancy (PET) | 10 mg (single dose)                | >80% at trough.[4]                                                               | Healthy Volunteers |
| Brain FAAH<br>Occupancy (PET) | ≥10 mg (single dose)               | Saturation of brain FAAH occupancy.[4] [5]                                       | Healthy Volunteers |

Table 3: Clinical Efficacy of JNJ-42165279 in Social

**Anxiety Disorder (SAD)** 

| Endpoint                                                 | JNJ-42165279 (25<br>mg/day) | Placebo           | p-value               |
|----------------------------------------------------------|-----------------------------|-------------------|-----------------------|
| Change in LSAS Total<br>Score from Baseline<br>(Primary) | -29.4 (SD 27.47)            | -22.4 (SD 23.57)  | Not Significant[6][7] |
| ≥30% Improvement in LSAS Total Score                     | 42.4% of subjects           | 23.6% of subjects | 0.04[6][7]            |
| CGI-I Score of "Much"<br>or "Very Much<br>Improved"      | 44.1% of subjects           | 23.6% of subjects | 0.02[6][7]            |



**Table 4: Clinical Efficacy of JNJ-42165279 in Autism** 

**Spectrum Disorder (ASD)** 

| Endpoint                             | JNJ-42165279 (25 mg,<br>twice-daily) vs. Placebo | p-value     |
|--------------------------------------|--------------------------------------------------|-------------|
| Change in ABI-CD Score<br>(Primary)  | No statistically significant reduction           | 0.284[8][9] |
| Change in ABI-SC Score<br>(Primary)  | No statistically significant reduction           | 0.290[8][9] |
| Change in ABI-RB Score<br>(Primary)  | No statistically significant reduction           | 0.231[8][9] |
| Change in RBS-R Score<br>(Secondary) | Directionally favored JNJ-<br>42165279           | 0.006[9]    |
| Change in CASI-Anx Score (Secondary) | Directionally favored JNJ-<br>42165279           | 0.048[9]    |

**Table 5: Comparison of Select FAAH Inhibitors in Clinical Development** 



| Compound     | Developer | Therapeutic Area(s) Investigated                                  | Key Clinical<br>Findings                                                                                                                                                                |
|--------------|-----------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JNJ-42165279 | Janssen   | Social Anxiety Disorder, Autism Spectrum Disorder, Mood Disorders | Showed some anxiolytic effects in SAD, but primary endpoints were not always met.[6][8][9] Generally well- tolerated.[6]                                                                |
| PF-04457845  | Pfizer    | Osteoarthritis Pain,<br>Cannabis Withdrawal                       | Did not demonstrate efficacy for osteoarthritis pain.[6] Showed potential in reducing cannabis withdrawal symptoms. Safety profile was indistinguishable from placebo in one study. [6] |
| SSR-411298   | Sanofi    | Major Depressive<br>Disorder                                      | No clinical efficacy<br>demonstrated in<br>elderly patients with<br>major depressive<br>disorders.[6] Adverse<br>event rate was similar<br>to placebo.[6]                               |
| BIA 10-2474  | Bial      | Not specified                                                     | Phase I trial was halted due to serious adverse events, including one death. [6]                                                                                                        |
| URB597       | Various   | Preclinical studies for anxiety, depression, and pain             | Has been extensively studied preclinically but has not advanced to later-stage clinical                                                                                                 |



trials for these indications.

## **II. Experimental Protocols**

This section details the methodologies for key experiments cited in the studies of JNJ-42165279.

#### **Preclinical Evaluation**

In Vitro FAAH Inhibition Assay: The inhibitory activity of JNJ-42165279 against human FAAH was determined using a fluorescent-based assay. Recombinant human FAAH was incubated with the test compound at various concentrations. The hydrolysis of a fluorogenic substrate was monitored over time to determine the rate of enzyme activity. The IC50 value was calculated from the concentration-response curve.

In Vivo Pharmacokinetic Studies in Rats: Male Sprague-Dawley rats were administered JNJ-42165279 orally at a dose of 20 mg/kg.[2] Blood samples were collected at various time points post-dosing. Brain tissue was also collected from a separate cohort of animals at the same time points. Plasma and brain homogenates were processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of JNJ-42165279.[2]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats: Neuropathic pain was induced in rats by tightly ligating the L5 and L6 spinal nerves. After a post-operative recovery period, tactile allodynia was assessed using von Frey filaments. JNJ-42165279 was administered orally at various doses, and the paw withdrawal threshold was measured at different time points to determine the anti-allodynic effect. The percentage of the maximum possible effect (%MPE) was calculated.[2]

#### **Clinical Evaluation**

Phase I Multiple-Ascending Dose and PET Study in Healthy Volunteers: This study assessed the safety, pharmacokinetics, and pharmacodynamics of JNJ-42165279 in healthy male and female volunteers.[4] Multiple ascending doses were administered once daily for 10 days.[4] Blood and cerebrospinal fluid (CSF) samples were collected to measure JNJ-42165279 and







fatty acid amide (FAA) concentrations.[4] Leukocyte FAAH activity was also assessed.[4] A separate cohort underwent positron emission tomography (PET) imaging with the FAAH tracer [11C]MK3168 to determine brain FAAH occupancy after single and multiple doses of JNJ-42165279.[4][5]

Phase II Study in Social Anxiety Disorder (SAD): This was a multicenter, double-blind, placebo-controlled proof-of-concept study. [6][10] 149 subjects with a primary diagnosis of SAD were randomized to receive either 25 mg of JNJ-42165279 or placebo once daily for 12 weeks. [6] The primary efficacy endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study. [6] Secondary endpoints included the percentage of subjects with a  $\geq$ 30% improvement in LSAS total score and the Clinical Global Impression-Improvement (CGI-I) score. [6]

Phase II Study in Autism Spectrum Disorder (ASD): This was a randomized, double-blind, placebo-controlled, multicenter study in adolescents and adults (aged 13-35 years) with ASD. [8][9] Participants were randomized to receive either 25 mg of JNJ-42165279 or placebo twice daily for 12 weeks.[9] The primary endpoints were the change in the Autism Behavior Inventory (ABI) Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive Behavior (ABI-RB) scores from baseline to day 85.[8][9] Secondary outcomes included the Social Responsiveness Scale 2 (SRS) and the Repetitive Behavior Scale-Revised (RBS-R).[9]

## III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of JNJ-42165279 and the workflows of the key clinical studies.





Click to download full resolution via product page

Caption: Mechanism of action of JNJ-42165279.





Click to download full resolution via product page

Caption: Generalized workflow for the Phase II clinical trials of JNJ-42165279.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 5. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAAH inhibitors in the limelight, but regrettably PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to JNJ-42165279: An Orally Bioavailable FAAH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8295929#replicating-jnj-42165279-findings-in-independent-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com